molecular formula CH5As B3344052 Arsine, methyl- CAS No. 593-52-2

Arsine, methyl-

Cat. No.: B3344052
CAS No.: 593-52-2
M. Wt: 91.972 g/mol
InChI Key: IDDBICIFODFKQO-UHFFFAOYSA-N
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Description

Arsine, methyl-: (also known as methylarsine) is an organoarsenic compound with the chemical formula CH₃AsH₂. It is a colorless, highly toxic gas with a garlic-like odor. Methylarsine is a member of the arsine family, which includes various organoarsenic compounds where arsenic is bonded to hydrogen and carbon atoms. This compound is of interest due to its applications in the semiconductor industry and its role in environmental chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Magnesium Arsenide: Methylarsine can be synthesized by the hydrolysis of magnesium arsenide (Mg₃As₂) in the presence of water. The reaction produces arsine (AsH₃), which is then methylated using methyl iodide (CH₃I) to form methylarsine.

    Reduction of Arsenic Acid: Another method involves the reduction of arsenic acid (H₃AsO₄) using a reducing agent such as zinc (Zn) in an acidic medium. The resulting arsine is then methylated to produce methylarsine.

Industrial Production Methods: Industrial production of methylarsine typically involves the use of high-purity arsenic compounds. The process includes the synthesis of arsine via the reduction of arsenic trioxide (As₂O₃) with hydrogen gas (H₂) at elevated temperatures, followed by methylation using methyl iodide. The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methylarsine undergoes oxidation reactions to form methylarsinic acid (CH₃AsO(OH)₂) and other oxidation products. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Methylarsine can be reduced to form arsine and other lower oxidation state arsenic compounds. Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

    Substitution: Methylarsine can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. For example, reaction with halogens can produce methylarsine halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine)

Major Products Formed:

    Oxidation: Methylarsinic acid (CH₃AsO(OH)₂)

    Reduction: Arsine (AsH₃)

    Substitution: Methylarsine halides (e.g., CH₃AsCl₂)

Scientific Research Applications

Chemistry: Methylarsine is used as a precursor in the synthesis of other organoarsenic compounds. It is also employed in the study of arsenic chemistry and its interactions with other elements.

Biology: In biological research, methylarsine is used to study the effects of arsenic compounds on living organisms. It is particularly useful in understanding the mechanisms of arsenic toxicity and its impact on cellular processes.

Medicine: Methylarsine and its derivatives are investigated for their potential therapeutic applications, including their use as chemotherapeutic agents. Research is ongoing to explore their efficacy and safety in treating various diseases.

Industry: In the semiconductor industry, methylarsine is used as a dopant in the production of gallium arsenide (GaAs) and other III-V semiconductors. It is also used in the manufacturing of light-emitting diodes (LEDs) and other electronic devices.

Mechanism of Action

Methylarsine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit the activity of key enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

Molecular Targets and Pathways:

    Enzymes: Methylarsine targets enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance.

    Pathways: The compound affects pathways related to oxidative stress, apoptosis, and cellular detoxification.

Comparison with Similar Compounds

    Arsine (AsH₃): A simpler arsenic hydride with similar toxic properties but without the methyl group.

    Dimethylarsine (CH₃)₂AsH: Contains two methyl groups and exhibits different chemical reactivity and toxicity compared to methylarsine.

    Trimethylarsine (CH₃)₃As: A fully methylated arsine with distinct physical and chemical properties.

Uniqueness of Methylarsine: Methylarsine is unique due to its intermediate structure, which allows it to participate in a variety of chemical reactions. Its single methyl group provides a balance between reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methylarsane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5As/c1-2/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDBICIFODFKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[AsH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5As
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.972 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-52-2
Record name Methylarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arsine, methyl-

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